molecular formula C21H19NO5 B280428 N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxamide

N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxamide

Cat. No.: B280428
M. Wt: 365.4 g/mol
InChI Key: BEPVBDJJENEOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furamides These compounds are characterized by the presence of a furan ring, a benzodioxole moiety, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling Reactions: The benzodioxole and furan intermediates are then coupled using appropriate reagents and conditions, such as a base-catalyzed reaction with a phenoxyalkyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzodioxole moiety or the furan ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzodioxole moiety could produce dihydrobenzodioxole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and furan moieties could play a role in binding to these targets, while the phenoxy group might influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-2-furamide: Lacks the phenoxy group, which may affect its reactivity and applications.

    5-[(2,5-dimethylphenoxy)methyl]-2-furamide: Lacks the benzodioxole moiety, potentially altering its chemical properties and biological activity.

    N-(1,3-benzodioxol-5-yl)-5-methyl-2-furamide: Similar structure but with a methyl group instead of the phenoxy group, which could impact its interactions and stability.

Uniqueness

N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxamide is unique due to the combination of its benzodioxole, furan, and phenoxy moieties. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C21H19NO5/c1-13-3-4-14(2)19(9-13)24-11-16-6-8-18(27-16)21(23)22-15-5-7-17-20(10-15)26-12-25-17/h3-10H,11-12H2,1-2H3,(H,22,23)

InChI Key

BEPVBDJJENEOAI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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